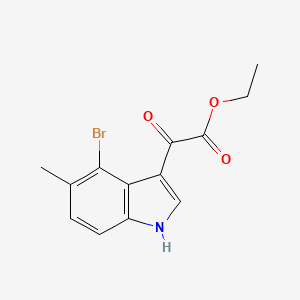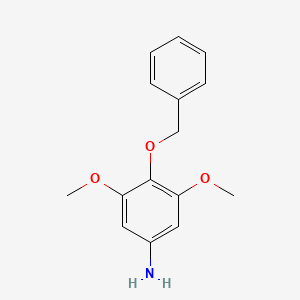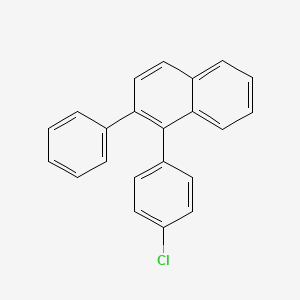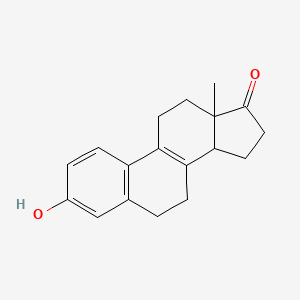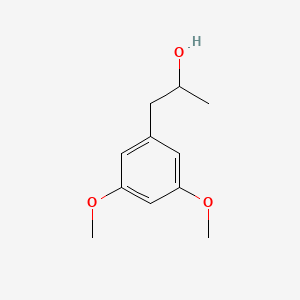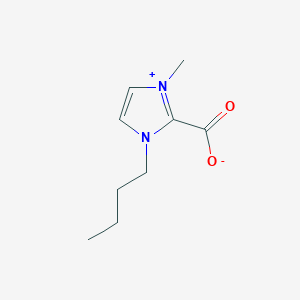
1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate is a room temperature ionic liquid known for its unique properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of substances.
Preparation Methods
1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate can be synthesized through the carboxylation of 1-butyl-3-methylimidazolium acetate with carbon dioxide. The reaction typically involves the use of a high-pressure reactor to facilitate the interaction between the ionic liquid and carbon dioxide . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Nucleophilic substitution reactions are prominent, where the carboxylate group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ability to dissolve a wide range of substances.
Biology: This compound is explored for its potential in enzyme stabilization and protein folding studies.
Medicine: Research is ongoing into its use as a drug delivery agent due to its biocompatibility and ability to encapsulate various drugs.
Industry: It is used in the capture and storage of carbon dioxide, making it a valuable tool in efforts to reduce greenhouse gas emissions
Mechanism of Action
The mechanism by which 1-butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate exerts its effects involves its ionic nature, which allows it to interact with various molecular targets. The carboxylate group can form reversible complexes with carbon dioxide, facilitating its capture and storage. Additionally, the imidazolium cation can interact with various substrates, enhancing reaction rates and selectivity in catalytic processes .
Comparison with Similar Compounds
1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate is unique compared to other similar compounds due to its specific combination of a butyl group, a methyl group, and a carboxylate group attached to the imidazolium ring. Similar compounds include:
1-Butyl-3-methylimidazolium acetate: Known for its use in carbon dioxide capture but lacks the carboxylate group.
1-Butyl-3-methylimidazolium chloride: Used as a solvent and catalyst but has different solubility and reactivity properties.
1-Butyl-3-methylimidazolium methyl sulfate: Known for its thermal stability but has different applications in catalysis
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-butyl-3-methylimidazol-3-ium-2-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-5-11-7-6-10(2)8(11)9(12)13/h6-7H,3-5H2,1-2H3 |
InChI Key |
GWMDNVGVSGQXEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C[N+](=C1C(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


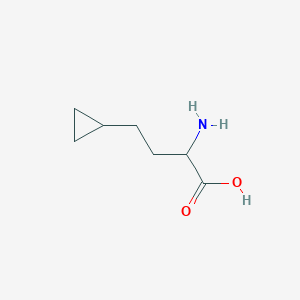

![Acetamide,N-[[(5S)-3-(4-acetylphenyl)-2-oxo-5-oxazolidinyl]methyl]-](/img/structure/B12285612.png)
![(S)-5-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12285622.png)
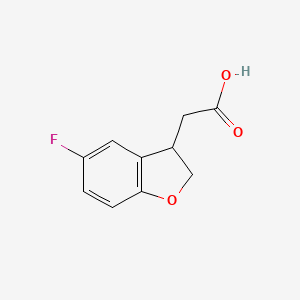

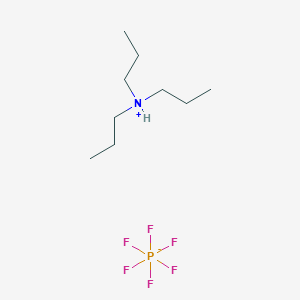
![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
![[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B12285669.png)
